molecular formula C10H12N2 B12066339 1-(1H-indol-6-yl)ethan-1-amine

1-(1H-indol-6-yl)ethan-1-amine

Cat. No.: B12066339
M. Wt: 160.22 g/mol
InChI Key: AXEXHSYYXWPIOZ-UHFFFAOYSA-N
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Description

1-(1H-Indol-6-yl)ethan-1-amine is a substituted indole derivative characterized by an ethylamine group attached to the 6-position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), and their derivatives are widely studied for diverse pharmacological activities, including antimicrobial, anticancer, and neurological effects . The 6-position substitution in this compound distinguishes it from other indole derivatives, which often feature substituents at the 3- or 5-positions .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-(1H-indol-6-yl)ethanamine

InChI

InChI=1S/C10H12N2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-7,12H,11H2,1H3

InChI Key

AXEXHSYYXWPIOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN2)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(1H-indol-6-yl)ethan-1-amine has the molecular formula C10H12N2C_{10}H_{12}N_2 and a molecular weight of approximately 160.22 g/mol. It features an indole ring, which is a common structural motif in many biologically active compounds. The presence of the amine group contributes to its potential as a pharmacological agent.

Antidepressant Activity

Research has indicated that indole derivatives, including 1-(1H-indol-6-yl)ethan-1-amine, exhibit significant antidepressant properties. These compounds often interact with serotonin receptors, particularly the 5-HT_2A and 5-HT_1A subtypes, which are crucial for mood regulation. A study demonstrated that derivatives of indole could enhance serotonergic transmission, leading to improved mood and reduced anxiety symptoms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. A recent study synthesized several indole derivatives and evaluated their efficacy as COX-2 inhibitors, revealing promising results for potential use in treating inflammatory diseases .

Anticancer Potential

Indole compounds are recognized for their anticancer activities. 1-(1H-indol-6-yl)ethan-1-amine has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Research indicates that these compounds can target multiple pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Synthesis and Structural Studies

The synthesis of 1-(1H-indol-6-yl)ethan-1-amine typically involves the reaction of indole derivatives with appropriate alkylating agents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as NMR spectroscopy and mass spectrometry for characterization .

Case Studies and Research Findings

StudyFocusFindings
Study on Antidepressant Effects Investigated serotonergic activityFound that indole derivatives enhance serotonin receptor activity, suggesting potential for depression treatment .
Anti-inflammatory Activity Evaluation Assessed COX inhibitionDemonstrated significant inhibition of COX enzymes by synthesized indole derivatives, indicating potential therapeutic use in inflammation .
Anticancer Mechanisms Explored apoptosis inductionIndicated that 1-(1H-indol-6-yl)ethan-1-amine can induce cell death in various cancer cell lines through modulation of key signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 6-position substitution in the target compound contrasts with the 3-position dominance in analogs (e.g., ), which may influence receptor binding or metabolic stability .
  • Collision Cross Section (CCS) : The target compound shares similar CCS values with brominated analogs, suggesting comparable gas-phase ion mobility .

Biological Activity

1-(1H-indol-6-yl)ethan-1-amine, also known as indole ethylamine, is a compound characterized by its indole structure, which is significant in various biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.22 g/mol
  • Structure : The compound features an indole ring fused with an ethylamine moiety, contributing to its diverse biological interactions.

Antimicrobial Activity

Research indicates that 1-(1H-indol-6-yl)ethan-1-amine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of 1-(1H-indol-6-yl)ethan-1-amine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values for different bacterial strains, indicating the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 1-(1H-indol-6-yl)ethan-1-amine has been a focal point in recent studies. It has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Analysis

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725 ± 3.5Apoptosis induction
HeLa30 ± 4.0Cell cycle arrest
A549 (lung cancer)20 ± 2.0Inhibition of proliferation

This data highlights the varying effectiveness of the compound across different cancer cell lines, demonstrating its broad therapeutic potential .

Neuroprotective Effects

Emerging research suggests that 1-(1H-indol-6-yl)ethan-1-amine may also possess neuroprotective properties. Its mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative stress.

The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, it enhances the levels of these neurotransmitters, potentially alleviating symptoms associated with neurodegenerative diseases .

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